

# GIM-122: A Dual-Functioning Monoclonal Antibody Reprogramming the Tumor Microenvironment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

[Get Quote](#)

Gaithersburg, MD – GIM-122, a first-in-class, dual-functioning humanized immunoglobulin G1 (IgG1) kappa monoclonal antibody, is currently under clinical investigation by Georgiamune Inc. as a novel approach to overcome resistance to immunotherapy in patients with advanced solid tumors. The antibody is designed to modulate the tumor microenvironment by targeting the Programmed Death-1 (PD-1) pathway while simultaneously providing a distinct T-cell activation signal, a mechanism aimed at turning "cold" tumors "hot" and responsive to immune attack.

GIM-122 is the culmination of research led by Dr. Samir N. Khleif, a recognized leader in cancer immunology. His work has focused on understanding the mechanisms of resistance to checkpoint inhibitors, particularly the critical role of the initial T-cell activation state in determining therapeutic outcomes.<sup>[1][2]</sup> This foundational research has paved the way for the development of GIM-122, which is currently being evaluated in a Phase 1/2 clinical trial (NCT06028074) for patients with advanced solid malignancies who have not responded to prior PD-1/PD-L1 inhibitor therapy.<sup>[3]</sup>

## Core Properties of GIM-122

| Property            | Description                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecule Type       | Humanized Immunoglobulin G1 (IgG1) kappa dual-functioning monoclonal antibody (DFA). <a href="#">[3]</a>                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 |
| Target              | Programmed Death-1 (PD-1) receptor. <a href="#">[4]</a>                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
| Mechanism of Action | Dual-Functioning: 1. PD-1 Blockade: GIM-122 binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2 on tumor cells. This action removes a critical inhibitory signal, thereby "releasing the brakes" on the anti-tumor immune response. 2. Novel T-cell Activation: In addition to PD-1 blockade, GIM-122 delivers a proprietary activating signal to T-cells, promoting their proliferation and effector functions. This is intended to overcome the state of T-cell dysfunction often observed in patients resistant to standard checkpoint inhibitors. |
| Therapeutic Goal    | To overcome resistance to PD-1/PD-L1 checkpoint inhibitors in patients with advanced solid malignancies by converting immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy.                                                                                                                                                                                                                                                                                                                                                                              |
| Development Stage   | Phase 1/2 Clinical Trial (NCT06028074).                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |

## Signaling Pathway and Mechanism of Action

GIM-122's innovative approach is rooted in the understanding that simply blocking the PD-1 pathway is often insufficient to generate a robust anti-tumor response, especially in tumors with a non-inflamed microenvironment. The dual-functioning nature of GIM-122 is designed to address this limitation directly.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Understanding Immunotherapy Resistance Leads to New Therapeutic Strategies — and Hope | Lombardi Comprehensive Cancer Center | Georgetown University  
[lombardi.georgetown.edu]
- 2. Study Shows Why a Common Form of Immunotherapy Fails, and Suggests Solution | Lombardi Comprehensive Cancer Center | Georgetown University  
[lombardi.georgetown.edu]
- 3. What is the research and development focus of Georgiamune? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GIM-122: A Dual-Functioning Monoclonal Antibody Reprogramming the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138354#gim-122-dual-functioning-monoclonal-antibody-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)